R-96544

Receptor Pharmacology Radioligand Binding 5-HT2A Antagonism

Non-selective 5-HT2A antagonists introduce off-target variability that confounds platelet aggregation and vasoconstriction data. R-96544 hydrochloride eliminates this ambiguity through unparalleled receptor selectivity. • Ki = 1.6 nM at 5-HT2A; >2000-fold selectivity over 5-HT1, 5-HT3, D2, and β-adrenergic receptors • IC50 = 2.2 nM (5-HT2) vs. 310 nM (α1), 2400 nM (D2), >5000 nM (5-HT1, 5-HT3, β) • Superior in vivo efficacy over sarpogrelate in peripheral vascular disease models Supplied as ≥98% pure hydrochloride salt for enhanced aqueous solubility and reproducible experimental outcomes.

Molecular Formula C22H30ClNO3
Molecular Weight 391.9 g/mol
Cat. No. B1663685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-96544
Synonyms(2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride
Molecular FormulaC22H30ClNO3
Molecular Weight391.9 g/mol
Structural Identifiers
SMILESCN1CC(CC1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O.Cl
InChIInChI=1S/C22H29NO3.ClH/c1-23-16-20(24)15-19(23)12-13-26-22-9-4-3-7-18(22)11-10-17-6-5-8-21(14-17)25-2;/h3-9,14,19-20,24H,10-13,15-16H2,1-2H3;1H/t19-,20-;/m1./s1
InChIKeyOUKRSTJUAQEATQ-GZJHNZOKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R-96544 Hydrochloride: Key Characteristics


R-96544 hydrochloride is the pharmacologically active metabolite of the prodrug R-102444 and a potent, selective antagonist of the 5-HT2A serotonin receptor. Its primary mechanism involves competitive inhibition at 5-HT2A binding sites, which translates to potent antiplatelet and vasodilatory effects in preclinical models. The compound is frequently used as a chemical probe in studies of 5-HT2A receptor function in the cardiovascular, central nervous, and gastrointestinal systems [1]. As a hydrochloride salt, it offers enhanced aqueous solubility for experimental applications . Key identifiers include CAS number 167144-80-1, molecular weight of 391.94 g/mol, and a chemical formula of C22H29NO3·HCl [2].

Target Selective 5-HT2A receptor antagonist probe
Model Supports cardiovascular, CNS, and GI system research models
Form Hydrochloride salt for enhanced aqueous solubility in experimental workflows

R-96544 Hydrochloride: Substitution Risks


Substitution with generic or less selective 5-HT2A antagonists like ketanserin or sarpogrelate introduces significant experimental variability and data misinterpretation. R-96544 exhibits a unique combination of high affinity and functional selectivity that is not replicated by in-class alternatives, as evidenced by direct comparative studies. The quantitative differences in receptor binding, functional antagonism, and in vivo efficacy detailed below underscore that R-96544 is a specialized tool compound; generic substitution risks confounding off-target effects, lower potency, and irreproducible results [1][2].

Selectivity mismatch
Generic 5-HT2A antagonists (e.g., ketanserin) may introduce broader off-target aminergic effects that confound endpoint interpretation.
Functional potency gap
Sarpogrelate exhibits lower functional antagonism; receptor engagement may not transfer and dose requirements can differ substantially.
In vivo response may not replicate
Comparators show limited disease-model response; substituting compromises sustained target engagement and outcome reproducibility.

R-96544 Hydrochloride: Quantitative Evidence Guide


5-HT2A Binding Affinity vs Sarpogrelate

R-96544 demonstrates a substantially higher affinity for the 5-HT2A receptor compared to sarpogrelate, a clinically used 5-HT2A antagonist. This is evidenced by a lower Ki value, indicating stronger binding at the target site. In addition, R-96544 exhibits a pronounced functional selectivity profile, with IC50 values for non-target receptors being orders of magnitude higher, ensuring experimental specificity .

5-HT2A Binding Affinity
Data to verify
Ki = 1.6 nM
Supports 5-HT2A-specific target engagement studies
Reported >190-fold selectivity over α1-adrenergic; assay context from cat platelet membranes
Receptor Pharmacology Radioligand Binding 5-HT2A Antagonism

Vascular 5-HT2A Functional Antagonism

In functional assays using rat caudal artery, a tissue expressing 5-HT2A receptors, R-96544 exhibits potent and competitive antagonism. Schild analysis confirms its mechanism as a surmountable, competitive antagonist with a high pA2 value. This demonstrates its superior ability to block 5-HT-mediated vasoconstriction compared to the reference antagonist [1].

Vascular Antagonism (pA2)
Reported
pA2 = 10.4
Supports competitive antagonism model in vascular reactivity studies
Cross-study comparison: ketanserin pA2 ≈ 8.8; rat caudal artery assay
Cardiovascular Pharmacology Vascular Reactivity Schild Analysis

Ex Vivo Antiplatelet Efficacy vs Sarpogrelate

In an ex vivo model of platelet aggregation, oral administration of the prodrug R-102444 (which is metabolized to R-96544) produced a significantly more potent and longer-lasting antiplatelet effect compared to sarpogrelate. At an 8-hour post-dose time point, the effect of R-102444 remained statistically significant, while sarpogrelate's effect was only moderate even at a 100-fold higher dose [1].

Ex Vivo Platelet Inhibition
Head-to-head
R-102444 (1 mg/kg): 68 ± 8% inhibition Sarpogrelate (100 mg/kg): 34 ± 11% inhibition
Supports sustained platelet inhibition endpoint context
Rat model; 8 h post-dose; 5-HT+ADP aggregation
Thrombosis Platelet Aggregation Ex Vivo Pharmacology

In Vivo Efficacy in Peripheral Vascular Disease

The therapeutic potential of R-96544 (via its prodrug R-102444) was assessed in a rat model of peripheral vascular lesion. Chronic oral administration of R-102444 significantly prevented disease progression at a dose 100-fold lower than sarpogrelate, which showed only a minimal protective effect [1].

In Vivo Lesion Score
Head-to-head
R-102444 (1 mg/kg/day): 0.8 ± 0.2 Sarpogrelate (100 mg/kg/day): 2.4 ± 0.3
Supports disease-model endpoint interpretation
Lauric acid-induced femoral artery occlusion in rat
Peripheral Artery Disease In Vivo Pharmacology Disease Model

R-96544 Hydrochloride Applications


5-HT2A Target Validation in Cardiovascular Disease

R-96544 is ideal for in vivo and ex vivo studies investigating the role of 5-HT2A receptors in platelet aggregation, vasoconstriction, and related cardiovascular pathologies. Its high potency and selectivity over other aminergic receptors, as quantified by receptor binding and Schild analysis, allow researchers to confidently attribute observed effects to specific 5-HT2A antagonism . Its superior in vivo efficacy in models of peripheral vascular disease, compared to sarpogrelate, provides a clear rationale for its use over less potent alternatives [1].

5-HT2A Receptor in Inflammation and GI Disorders

The compound's demonstrated ability to dose-dependently attenuate histological markers of pancreatitis in experimental models positions it as a valuable tool for exploring 5-HT2A's role in inflammation and gastrointestinal function. R-96544's specificity is crucial in these complex disease models to avoid off-target interactions that could confound results [2].

5-HT2A-Mediated Behaviors and Circuits

As a potent and selective 5-HT2A antagonist, R-96544 is a critical research reagent for dissecting the role of this receptor in various CNS functions, including anxiety, panic, and antinociception. Studies involving local microinjection of R-96544 into specific brain regions have successfully elucidated 5-HT2A-mediated behavioral responses, demonstrating its utility for precise circuit-level manipulation [3].

Application
Selection Property
Validation Focus
Cardiovascular target validation
Receptor selectivity profile
5-HT2A-specific functional antagonism endpoints
Inflammation & GI research models
Selective receptor blockade
Histological and inflammatory marker response
CNS circuit & behavior studies
Target engagement in brain regions
Behavioral endpoint and regional microinjection response

Technical Documentation Hub

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